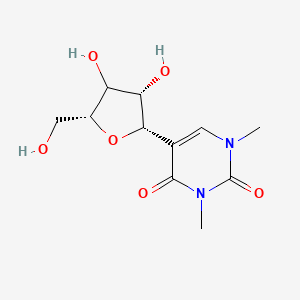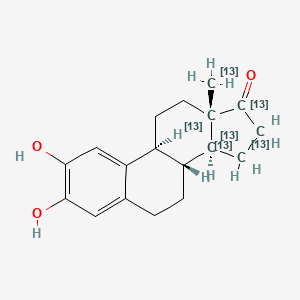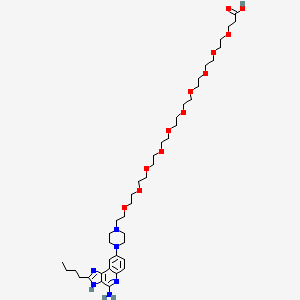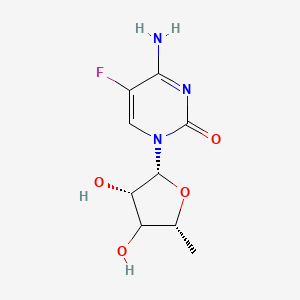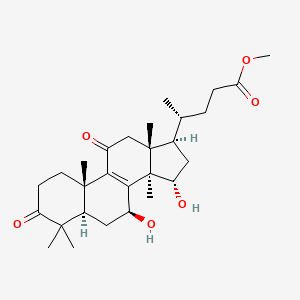
Methyl lucidenate Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl lucidenate Q can be synthesized through the methylation of lucidenic acid Q. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound involves the extraction of lucidenic acid Q from Ganoderma lucidum followed by its methylation. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through column chromatography. The purified lucidenic acid Q is then subjected to methylation under controlled conditions to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced forms of the compound with different biological activities.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Applications De Recherche Scientifique
Methyl lucidenate Q has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: The compound is studied for its inhibitory effects on the Epstein-Barr virus early antigen induction, making it a potential candidate for antiviral research.
Medicine: this compound is explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Mécanisme D'action
Methyl lucidenate Q exerts its effects primarily through the inhibition of the Epstein-Barr virus early antigen induction. The compound interacts with specific molecular targets involved in the viral activation pathway, thereby preventing the virus from initiating its replication process. Additionally, this compound exhibits anti-inflammatory and antioxidant activities by modulating various signaling pathways and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Lucidenic Acid Q: The parent compound from which methyl lucidenate Q is derived.
Methyl Lucidenate P: Another methylated derivative of lucidenic acid with similar biological activities.
Lucidenic Acids G, H, I, J, O, and R: These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities
Uniqueness: this compound is unique due to its potent inhibitory effects on the Epstein-Barr virus early antigen induction, which is not as pronounced in other similar compounds. Additionally, its methylated structure enhances its stability and bioavailability, making it a more effective candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C28H42O6 |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
methyl (4R)-4-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H42O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19,21,29,32H,8-14H2,1-7H3/t15-,16-,17+,19+,21+,26+,27-,28+/m1/s1 |
Clé InChI |
KZVNZIIMDVYSNR-YSALMUDYSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |
SMILES canonique |
CC(CCC(=O)OC)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


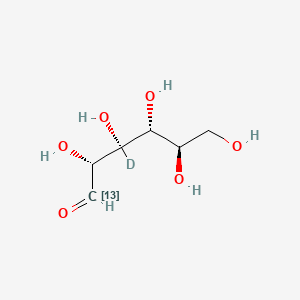
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
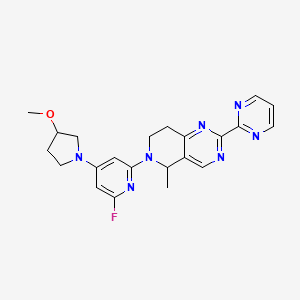
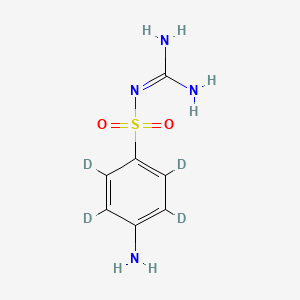
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
